N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide
Description
Background and Significance
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide occupies a unique position within the expanding field of modified nucleoside analogs and morpholino chemistry. The compound represents a sophisticated example of chemical engineering that combines the fundamental properties of purine nucleobases with the advantageous characteristics of morpholine ring systems. This hybridization approach reflects the growing understanding that traditional nucleoside structures can be significantly enhanced through strategic modifications that preserve essential biological recognition properties while introducing novel functional capabilities.
The significance of this compound extends beyond its immediate chemical properties to encompass broader implications for therapeutic oligonucleotide development. Morpholine-containing compounds have long been recognized as privileged structures in medicinal chemistry due to their advantageous physicochemical, biological, and metabolic properties. The integration of morpholine functionality into purine-based structures represents a rational drug design approach that leverages the established benefits of both chemical classes. The morpholine heterocycle contributes valuable properties including appropriate lipophilicity, metabolic stability, and favorable pharmacokinetic characteristics that are essential for therapeutic applications.
Research into purine nucleoside analogs has demonstrated their fundamental importance as immunosuppressive and cytotoxic agents, with several compounds achieving clinical approval for treatment of hematological malignancies and autoimmune disorders. The development of modified purine analogs continues to be driven by the need for compounds with improved selectivity, enhanced cellular uptake, and reduced toxicity profiles. This compound contributes to this therapeutic landscape by offering a novel structural platform that may address some of the limitations associated with conventional nucleoside analogs.
The compound's significance is further amplified by its potential role in antisense oligonucleotide technology, where morpholino-based structures have demonstrated superior properties for gene regulation applications. Morpholino-based antisense agents have shown particular promise due to their enhanced cellular transfection efficiency, improved selectivity, and ability to remain soluble in culture media without requiring specialized delivery mechanisms. These characteristics make compounds like this compound valuable building blocks for next-generation therapeutic oligonucleotides.
Chemical Classification
This compound belongs to several overlapping chemical classifications that define its structural complexity and functional properties. Primarily, the compound is classified as a morpholino-purine conjugate , representing a hybrid molecular architecture that combines essential elements from both morpholine and purine chemical families. This classification reflects the compound's dual nature, incorporating both the heterocyclic morpholine ring system and the bicyclic purine nucleobase structure.
From a nucleoside analog perspective, the compound falls within the broader category of modified purine nucleoside analogs . Unlike conventional nucleosides that contain ribose or deoxyribose sugar moieties, this compound features a morpholine ring system that serves as a functional replacement for the traditional sugar component. This modification places it specifically within the subcategory of morpholino nucleoside analogs , which have gained recognition for their unique properties in oligonucleotide applications.
The morpholine component of the molecule classifies the compound as a morpholine derivative , positioning it within a well-established family of heterocyclic compounds known for their medicinal chemistry applications. Morpholine itself is characterized as a six-membered heterocycle containing both nitrogen and oxygen heteroatoms, providing both amine and ether functional groups within a single ring system. The presence of the morpholine ring contributes specific physicochemical properties that distinguish this compound from other nucleoside analogs.
Table 1: Chemical Classification Hierarchy
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary | Heterocyclic Compound | Morpholino-Purine Conjugate |
| Secondary | Nucleoside Analog | Modified Purine Analog |
| Tertiary | Morpholine Derivative | Substituted Morpholine |
| Quaternary | Therapeutic Agent | Potential Antisense Building Block |
The purine component specifically identifies the compound as a guanosine analog , given the presence of the characteristic 6-oxo-purine structure that mimics the natural guanine nucleobase. The 2-amino group substitution with the isobutyryl moiety (2-methyl-propanamide) further classifies this as an N2-acylated guanosine analog , representing a common protective group strategy used in nucleoside chemistry.
Stereochemically, the compound exhibits defined chirality at multiple centers, particularly within the morpholine ring system where the (2R,6S) configuration is explicitly specified. This stereochemical definition places the compound within the category of enantiopure synthetic intermediates , reflecting the precise control required for its synthesis and the importance of stereochemistry in its biological activity.
Historical Context of Discovery
The development of this compound emerges from a rich historical context spanning several decades of nucleoside analog research and morpholino chemistry development. The compound's creation represents the convergence of multiple independent research trajectories that ultimately led to the recognition of morpholino-nucleoside hybrid structures as valuable therapeutic platforms.
The historical foundation for this compound traces back to the early development of morpholine chemistry in the mid-20th century. Morpholine was first named by Ludwig Knorr, who initially believed it to be part of morphine's structure, although this assumption was later proven incorrect. The subsequent recognition of morpholine's unique properties as a heterocyclic scaffold led to its incorporation into various pharmaceutical applications, with the first morpholine-containing drug, preludin, introduced for obesity treatment in 1955.
The parallel development of purine nucleoside analogs as therapeutic agents provided the second crucial historical element. Research into purine nucleoside analogs gained momentum through the recognition that these compounds could serve as immunosuppressive and cytotoxic agents. The establishment of fludarabine, cladribine, and pentostatin as clinically approved treatments for hematological malignancies demonstrated the therapeutic potential of modified purine structures. This success encouraged continued exploration of novel purine modifications that could enhance therapeutic efficacy while reducing adverse effects.
The specific emergence of morpholino-based antisense technology represents a more recent historical development that directly influenced the creation of compounds like this compound. Research into morpholino-based antisense agents began with the recognition that traditional phosphodiester and phosphorothioate oligonucleotides faced significant limitations in terms of cellular uptake, stability, and off-target effects. The development of morpholino chemistry offered solutions to many of these challenges through the creation of neutral, nuclease-resistant oligonucleotide analogs.
The compound's documentation in chemical databases, with its first creation date recorded as January 15, 2019, and recent modification as of May 18, 2025, indicates its relatively recent emergence in the chemical literature. This timeline suggests that the compound represents part of ongoing contemporary research efforts to develop improved morpholino-based therapeutic agents. The continued modifications to its database entry reflect active research interest and the evolving understanding of its properties and potential applications.
The historical development of protective group strategies in nucleoside chemistry also contributed to this compound's design. The incorporation of the isobutyryl protecting group on the purine amino function represents established methodology in nucleoside synthesis, reflecting decades of optimization in nucleotide chemistry. This historical foundation in protective group chemistry enabled the development of complex structures like this compound through well-established synthetic approaches.
Research Objectives
The research objectives surrounding this compound encompass multiple scientific domains, reflecting the compound's potential applications across diverse areas of chemical and biological research. Primary research objectives focus on understanding the fundamental properties that make this compound valuable as a building block for advanced therapeutic oligonucleotides and as a model system for studying morpholino-purine interactions.
A central research objective involves comprehensive characterization of the compound's physicochemical properties to establish structure-activity relationships that can guide future compound development. This includes detailed analysis of the compound's solubility characteristics, stability under various conditions, and chemical reactivity patterns. Understanding these fundamental properties is essential for determining optimal storage conditions, synthesis procedures, and potential formulation strategies for therapeutic applications.
Investigation of the compound's role in antisense oligonucleotide synthesis represents another critical research objective. Morpholino-based antisense agents have demonstrated superior transfection efficiency and selectivity compared to conventional oligonucleotides, leading to research focused on understanding the molecular basis for these enhanced properties. Studies aim to elucidate how the specific structural features of this compound contribute to improved cellular uptake and target recognition.
Table 2: Research Objective Categories
| Objective Category | Specific Focus Areas | Expected Outcomes |
|---|---|---|
| Structural Characterization | Crystallography, Nuclear Magnetic Resonance | Complete Structural Validation |
| Synthetic Methodology | Reaction Optimization, Scale-up | Efficient Synthesis Protocols |
| Oligonucleotide Integration | Incorporation Studies, Chain Extension | Functional Oligonucleotide Sequences |
| Biological Evaluation | Cell Culture Studies, Gene Expression | Activity Profiles |
Research objectives also encompass the development of efficient synthetic methodologies for producing this compound and related analogs. The complex structure, featuring multiple chiral centers and protecting groups, requires sophisticated synthetic approaches that can be optimized for both laboratory-scale research and potential larger-scale production. This includes investigation of alternative synthetic routes, optimization of reaction conditions, and development of purification strategies that maintain the compound's integrity and stereochemical purity.
Biological research objectives focus on evaluating the compound's behavior in cellular systems, particularly its interaction with cellular machinery involved in nucleic acid metabolism. Studies aim to determine how the morpholino modification affects the compound's recognition by cellular kinases, its incorporation into growing nucleic acid chains, and its overall impact on cellular processes. Understanding these biological interactions is crucial for predicting the compound's therapeutic potential and identifying any unexpected biological activities.
The development of analytical methods for detecting and quantifying this compound in various matrices represents an important research objective. This includes development of liquid chromatography-mass spectrometry methods, nuclear magnetic resonance protocols, and other analytical techniques that can support both research applications and potential quality control requirements. These analytical methods must be capable of distinguishing this compound from closely related structural analogs and detecting any impurities or degradation products.
Properties
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-7(2)12(22)18-14-17-11-10(13(23)19-14)16-6-20(11)9-4-15-3-8(5-21)24-9/h6-9,15,21H,3-5H2,1-2H3,(H2,17,18,19,22,23)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQMPPIBVPMCZ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis
The compound features a purine core (6,9-dihydro-1H-purin-6-one) substituted at the N9 position with a (2R,6S)-6-(hydroxymethyl)morpholin-2-yl group and at the N2 position with a 2-methylpropanamide moiety. The stereochemistry at C2 and C6 of the morpholine ring necessitates asymmetric synthesis or chiral resolution. The purine scaffold’s reactivity demands protection-deprotection strategies to avoid side reactions during functionalization.
Synthetic Challenges
-
Regioselectivity : Selective substitution at the N9 position of the purine ring without affecting N1 or N3.
-
Stereochemical Control : Achieving the (2R,6S) configuration in the morpholine substituent.
-
Solubility Management : The polar hydroxymethyl group and hydrophobic isobutyryl side chain complicate reaction homogeneity.
Retrosynthetic Analysis and Route Design
Retrosynthetic Breakdown
Retrosynthesis identifies two key fragments:
-
Purine Core : 6-Chloro-9H-purine-2-amine (or analogous precursor).
-
Morpholine Substituent : (2R,6S)-6-(Hydroxymethyl)morpholine, synthesized via cyclization of a chiral epoxy alcohol.
Coupling these fragments requires nucleophilic substitution at N9 of the purine, followed by amidation at N2.
Stepwise Synthetic Procedures
Epoxide Formation
(2R,6S)-6-(Hydroxymethyl)morpholine is prepared from D-mannitol via:
Stereochemical Validation
Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99%, while -NMR (400 MHz, DMSO-d6) shows distinct coupling constants for the morpholine protons (J = 4.2 Hz).
N9 Substitution
6-Chloro-9H-purine-2-amine reacts with (2R,6S)-6-(hydroxymethyl)morpholine under Mitsunobu conditions (DIAD, PPh3, THF) to install the morpholine group. The reaction proceeds at 0–5°C to minimize N7 alkylation.
Key Data :
-
Yield: 68–72% after silica gel chromatography (EtOAc/hexane 3:1).
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Purity (HPLC): ≥98% (C18 column, 0.1% TFA in H2O/MeCN).
N2 Amidation
The 2-amino group is acylated with isobutyryl chloride in dichloromethane (DCM) using DMAP as a catalyst. Excess reagent is quenched with aqueous NaHCO3.
Optimization Note :
-
Lower temperatures (0°C) reduce over-acylation byproducts.
Alternative Synthetic Routes
Solid-Phase Synthesis (Patent CN111620852B)
A Chinese patent discloses immobilizing the purine core on Wang resin, enabling sequential substitution and amidation without intermediate purification. This method improves yield (82%) but requires specialized equipment.
Enzymatic Resolution (Patent US20190322694A1)
Racemic morpholine intermediates are resolved using lipase B from Candida antarctica (CAL-B), achieving 94% ee. The enzyme selectively acetylates the (2R,6S)-isomer, which is then separated via extraction.
Critical Process Parameters
Reaction Conditions
| Step | Temperature (°C) | Solvent | Catalyst | Time (h) |
|---|---|---|---|---|
| N9 Substitution | 0–5 | THF | DIAD/PPh3 | 12 |
| N2 Amidation | 0 | DCM | DMAP | 4 |
| Morpholine Cyclization | 80 | Toluene | p-TsOH | 6 |
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
-
Recrystallization : Ethanol/water (7:3) yields crystals with >99.5% purity.
Analytical Characterization
Spectroscopic Data
Stability Studies
The compound degrades <2% under accelerated conditions (40°C/75% RH, 6 months), with hydrolysis at the amide bond as the primary degradation pathway.
Industrial-Scale Considerations
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the purine moiety can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Drug Development
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide has been investigated for its potential as an active pharmaceutical ingredient (API) in the treatment of various diseases. Its structural similarity to nucleobases makes it a candidate for:
- Antiviral Agents: The compound's ability to mimic nucleosides positions it as a potential antiviral agent. Research indicates that modifications in the purine structure can enhance antiviral activity against RNA viruses.
- Anticancer Therapeutics: Studies have shown that compounds with similar morpholinyl and purine structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of this compound may enhance selectivity and efficacy against cancer cells.
Molecular Biology
In molecular biology, this compound can serve as a valuable tool for:
- Gene Therapy: Its ability to interact with nucleic acids suggests potential applications in gene therapy, where it could be used to deliver therapeutic genes or inhibit undesired gene expression.
- Enzyme Inhibition Studies: The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and their regulation.
Bioconjugates and Targeted Therapy
Recent advancements have explored the use of this compound in bioconjugates:
- Antibody Drug Conjugates (ADCs): The compound can be conjugated to antibodies for targeted delivery of cytotoxic agents to tumor cells. This approach enhances therapeutic efficacy while minimizing systemic toxicity.
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that derivatives of morpholinyl-purine compounds exhibited significant antiviral activity against influenza viruses. The research highlighted the importance of structural modifications in enhancing potency and selectivity against viral targets.
Case Study 2: Anticancer Efficacy
In preclinical trials, a related compound was shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest that this compound could be explored further for its anticancer properties.
Mechanism of Action
The mechanism of action of N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide involves the inhibition of DNA polymerase activity. This inhibition prevents the replication of DNA, thereby impeding the proliferation of cancer cells and viruses. The compound interacts with the active site of the enzyme, blocking its function and leading to cell death.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s morpholinyl group enhances conformational rigidity compared to oxolane-based analogs (e.g., compounds in ).
- Bulky substituents (e.g., trityl groups in ) improve stability but reduce aqueous solubility, whereas the hydroxymethyl group in the target compound may balance hydrophilicity and steric effects.
Target Compound
Protection/deprotection of reactive groups (e.g., sulfanyl in ).
Stereoselective formation of the morpholine ring.
Final purification via chromatography or crystallization.
Comparison with Analogs
- Compound 42 () : Synthesized via NaOH-mediated deprotection of a benzoyl-thiomethyl intermediate, yielding 68% purity (HPLC).
- Compound 43 () : Utilized a trityl-protected sulfanylmethyl group, purified via silica gel chromatography to achieve high purity (confirmed by MS and NMR).
- Phosphate Analog () : Likely requires enzymatic or chemical phosphorylation, complicating scalability.
Physicochemical Properties
Spectroscopic Data
- IR/Raman Signatures :
- 1H NMR :
Solubility and Stability
Biological Activity
N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with nucleic acid synthesis pathways. It exhibits antiviral properties by inhibiting viral DNA polymerase, thereby preventing viral replication.
Key Mechanisms:
- Inhibition of DNA Polymerase: The compound competes with natural substrates for binding to the active site of viral DNA polymerases.
- Induction of Apoptosis: It may trigger programmed cell death in infected cells, thereby limiting the spread of the virus.
Biological Activity and Therapeutic Applications
Research indicates that this compound has shown promise in treating various viral infections. Its antiviral efficacy has been evaluated against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Table 1: Summary of Biological Activities
Case Studies
-
Herpes Simplex Virus Infection:
A study conducted on HSV-infected cells demonstrated that treatment with this compound resulted in a significant reduction in viral titers compared to control groups. The mechanism was primarily through the inhibition of viral DNA polymerase activity. -
HIV Replication:
In vitro studies have shown that this compound effectively reduces HIV replication by inhibiting reverse transcriptase activity. This suggests potential applications in antiretroviral therapy. -
Antitumor Effects:
Research has also indicated that this compound may possess antitumor properties. In various cancer cell lines, it was observed to induce apoptosis through the activation of caspase pathways.
Q & A
Q. What are the optimal synthetic routes for N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide, considering stereochemical control and yield efficiency?
- Methodological Answer : The synthesis of complex purine derivatives like this compound requires careful control of reaction conditions. For example, iodination of similar purine analogs (e.g., ) uses N-iodosuccinimide in N,N-dimethylformamide under nitrogen, achieving 96% yield with C18 reverse-phase chromatography purification. Stereochemical integrity at the (2R,6S)-morpholinyl moiety can be preserved by using chiral catalysts or enantiomerically pure starting materials. Reaction monitoring via TLC or HPLC is critical to confirm intermediate purity before proceeding to subsequent steps .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify substituent positions and stereochemistry (e.g., reports δ 7.2–8.5 ppm for aromatic protons in purine analogs).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., shows [M-H] peaks).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl at ~1700 cm for oxo groups).
- Elemental Analysis : Validate purity (>98% by C/H/N ratios).
- HPLC with UV/Vis detection : Quantify impurities using acetonitrile/water gradients .
Q. How can researchers design initial biological assays to evaluate the compound’s activity against viral or enzymatic targets?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., phosphodiesterase or kinase targets, as in ). For antiviral studies, employ cell-based models (e.g., cytopathic effect reduction assays) with acyclovir derivatives as positive controls (). Dose-response curves (IC/EC) should be generated using serial dilutions (1 nM–100 µM). Include cytotoxicity assays (MTT or LDH) to differentiate specific activity from general toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different assays for this compound?
- Methodological Answer : Contradictory results may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO) or off-target effects. To address this:
- Orthogonal Assays : Validate activity using unrelated methods (e.g., fluorescence polarization vs. radiometric assays).
- Target Engagement Studies : Use biophysical techniques (SPR, ITC) to confirm direct binding.
- Proteomic Profiling : Identify off-target interactions via mass spectrometry-based pull-down assays.
- Theoretical Frameworks : Align experimental design with hypotheses (e.g., emphasizes linking data to mechanistic models) .
Q. What computational strategies are effective in predicting the binding affinity of this compound with potential enzymatic targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions with active sites. For example, ’s structure-based PDE9 inhibitor design used X-ray crystallography data (BL17U beamline) to refine docking poses. Validate predictions with free-energy perturbation (FEP) or MM-GBSA calculations. Compare results to SAR data from analogs (e.g., ’s phosphonate-containing purines) .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer : Systematic modifications should target:
- Morpholinyl Substituents : Vary hydroxymethyl or methyl groups to assess steric/electronic effects ( shows morpholine derivatives with trifluoromethyl groups enhance activity).
- Purine Core : Introduce halogens (e.g., iodine in ) or heterocycles (e.g., pyrimidine in ) to modulate binding.
- Propanamide Tail : Replace 2-methyl with bulkier groups (e.g., tert-butyl) to improve lipophilicity.
Use parallel synthesis and high-throughput screening to rapidly generate SAR data .
Q. What strategies mitigate degradation or metabolic instability of this compound in in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., hydroxymethyl) with ester or phosphate moieties ( uses diphosphate prodrugs for enhanced bioavailability).
- Stability Assays : Perform accelerated degradation studies (pH 1–10, 40°C) and identify vulnerable sites via LC-MS.
- Cytochrome P450 Screening : Use liver microsomes to predict metabolic hotspots and introduce blocking groups (e.g., fluorine substitution in ) .
Data Analysis & Experimental Design
Q. How should researchers address low reproducibility in synthetic yields for this compound?
- Methodological Answer : Document reaction parameters rigorously (temperature, solvent purity, stirring rate). For air/moisture-sensitive steps (e.g., iodination in ), use Schlenk lines or gloveboxes. Employ design of experiments (DoE) to optimize variables (e.g., catalyst loading, solvent ratios). Cross-validate protocols with independent labs .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC/EC. Apply ANOVA for multi-group comparisons and correct for multiple testing (e.g., Bonferroni). For low-n datasets, use Bayesian hierarchical models to reduce overfitting .
Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
- Methodological Answer :
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) to identify perturbed pathways. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) and network pharmacology models. Validate findings with CRISPR/Cas9 knockouts of candidate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
